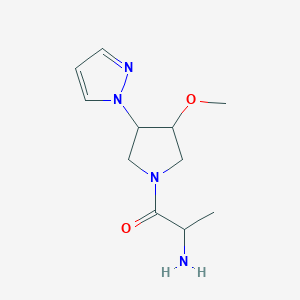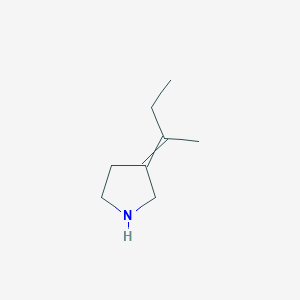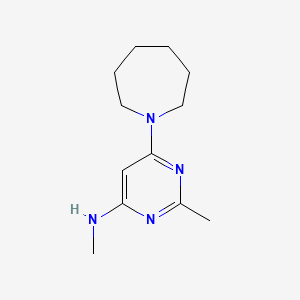
1-(3-metoxi-4-(1H-pirazol-1-il)pirrolidin-1-il)-2-aminopropan-1-ona
Descripción general
Descripción
2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha encontrado que los derivados del indol, que son estructuralmente similares al compuesto en cuestión, poseen actividad antiviral . Por ejemplo, se han informado derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato como agentes antivirales .
Actividades antiinflamatorias y analgésicas
Los compuestos con estructuras similares han mostrado actividades antiinflamatorias y analgésicas. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida han demostrado estas propiedades .
Actividad anticancerígena
Las 3,5-bis(indolil)-1,2,4-tiadiazoles, que comparten una estructura similar con el compuesto, han mostrado citotoxicidad contra líneas celulares de cáncer humano seleccionadas .
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen actividad antioxidante, lo que podría ser una propiedad potencial del compuesto en cuestión .
Actividad antimicrobiana
También se ha encontrado que los derivados del indol poseen actividad antimicrobiana . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen actividad antituberculosa . Esto sugiere que el compuesto podría utilizarse potencialmente en el tratamiento de la tuberculosis.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen actividad antidiabética . Esto sugiere que el compuesto podría utilizarse potencialmente en el tratamiento de la diabetes.
Actividad antimalárica
Se ha encontrado que los derivados del indol poseen actividad antimalárica . Esto sugiere que el compuesto podría utilizarse potencialmente en el tratamiento de la malaria.
Mecanismo De Acción
Target of Action
Compounds like this often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. For example, many drugs target enzymes involved in disease progression .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This can inhibit the function of the enzyme, alter its activity, or modulate its effect .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway involved in disease progression, or it might activate a pathway that promotes health .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can affect its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted can all influence its effectiveness .
Result of Action
The ultimate effect of the compound will depend on its mode of action and the biochemical pathways it affects. It might lead to the alleviation of disease symptoms, the halting of disease progression, or other therapeutic outcomes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the body, the presence of other compounds or drugs, the individual’s genetic makeup, and more .
Propiedades
IUPAC Name |
2-amino-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8(12)11(16)14-6-9(10(7-14)17-2)15-5-3-4-13-15/h3-5,8-10H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCHCLPPWLPTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)
![2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1493100.png)



